molecular formula C15H15ClN2O2 B4735929 2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B4735929
M. Wt: 290.74 g/mol
InChI Key: ABTCAZKANOWFNJ-UHFFFAOYSA-N
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Description

2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and a pyridinylacetamide moiety. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide typically involves the reaction of 2-chloro-5-methylphenol with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 6-methyl-2-aminopyridine. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(2-chloro-5-methylphenoxy)acetic acid
  • N-(6-methylpyridin-2-yl)acetamide
  • 2-chloro-5-methylphenol

Comparison: Compared to similar compounds, 2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide is unique due to its combined phenoxy and pyridinylacetamide structure. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity. Its specific substitution pattern also enhances its potential as a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-6-7-12(16)13(8-10)20-9-15(19)18-14-5-3-4-11(2)17-14/h3-8H,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTCAZKANOWFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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